molecular formula C29H39Cl3FN9O3 B10854515 1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

Katalognummer B10854515
Molekulargewicht: 687.0 g/mol
InChI-Schlüssel: RIMZKQNHTPMNER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DDO-2093 (dihydrochloride) is a potent inhibitor of the protein-protein interaction between MLL1 and WDR5. This compound has shown significant antitumor activity by selectively inhibiting the catalytic activity of the MLL complex . The compound is often used in scientific research due to its high efficacy and specificity.

Vorbereitungsmethoden

The synthesis of DDO-2093 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired inhibitory properties. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but likely involve scalable synthetic routes to ensure high purity and yield.

Analyse Chemischer Reaktionen

DDO-2093 (dihydrochloride) primarily undergoes substitution reactions due to its complex structure. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the interaction between MLL1 and WDR5 . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the MLL complex.

Wissenschaftliche Forschungsanwendungen

DDO-2093 (dihydrochloride) has a wide range of applications in scientific research:

Wirkmechanismus

DDO-2093 (dihydrochloride) exerts its effects by selectively inhibiting the interaction between MLL1 and WDR5 proteins. This inhibition disrupts the catalytic activity of the MLL complex, leading to reduced methylation of histone H3 at lysine 4 (H3K4). This, in turn, affects the expression of genes regulated by the MLL complex, such as HOXA9 and Meis1 . The molecular targets and pathways involved include the MLL complex and its associated epigenetic modifications.

Vergleich Mit ähnlichen Verbindungen

DDO-2093 (dihydrochloride) is unique due to its high specificity and potency as an MLL1-WDR5 interaction inhibitor. Similar compounds include:

DDO-2093 (dihydrochloride) stands out due to its enhanced water solubility and stability in its salt form, making it more suitable for various research applications .

Eigenschaften

Molekularformel

C29H39Cl3FN9O3

Molekulargewicht

687.0 g/mol

IUPAC-Name

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C29H37ClFN9O3.2ClH/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38;;/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41);2*1H

InChI-Schlüssel

RIMZKQNHTPMNER-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.